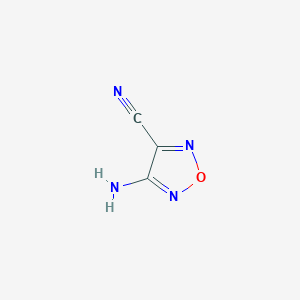

4-Amino-1,2,5-oxadiazole-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,2,5-oxadiazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O/c4-1-2-3(5)7-8-6-2/h(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAYVHFNURJLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361380 | |

| Record name | 4-amino-1,2,5-oxadiazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156463-85-3 | |

| Record name | 3-Amino-4-cyanofurazan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156463-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-1,2,5-oxadiazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Amino-1,2,5-oxadiazole-3-carbonitrile, a versatile heterocyclic compound with significant applications in the pharmaceutical, agrochemical, and materials science sectors.[1] Also known as 4-aminofurazan-3-carbonitrile, this molecule's utility stems from its dual amino and nitrile functional groups on a stable oxadiazole core, making it a valuable intermediate for the synthesis of more complex molecules.[1] This document details two principal synthesis routes, presenting experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the chemical processes involved. The information is curated for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound (CAS 156463-85-3) is a white solid compound that serves as a critical building block in medicinal chemistry and materials science.[1] Its heterocyclic framework is a common motif in many biologically active compounds.[1] The presence of both an amino and a nitrile group allows for extensive functionalization, enabling the creation of diverse chemical libraries for screening against various disease targets.[1] Given the importance of this compound, the development of efficient and safe synthesis methods is of paramount importance. This guide outlines two prominent synthesis pathways, starting from readily available precursors.

Synthesis Pathway 1: From Malononitrile via Carboxylic Acid Intermediate

This pathway commences with malononitrile and proceeds through the formation of 4-aminofurazan-3-carboxylic acid and its corresponding amide, which is then dehydrated to yield the target carbonitrile. A safer, one-pot synthesis for the key intermediate, 4-aminofurazan-3-carboxylic acid, has been developed to avoid hazardous exothermic reactions associated with previous methods.

Overall Synthesis Pathway

Diagram 1: Overview of the synthesis pathway starting from malononitrile or methyl cyanoacetate.

Experimental Protocols

Step 1: Synthesis of 4-Aminofurazan-3-carboxylic Acid (Safer One-Pot Method)

This procedure is adapted from a safer and more efficient method for the synthesis of this key precursor.

-

Materials:

-

Methyl cyanoacetate

-

Sodium nitrite (NaNO₂)

-

Acetic acid (AcOH)

-

Water

-

-

Procedure:

-

In a suitable reaction vessel, suspend methyl cyanoacetate in water.

-

Add sodium nitrite to the suspension.

-

Cool the reaction mixture to 0°C in an ice-water bath.

-

Add acetic acid dropwise to the mixture, ensuring the temperature does not exceed 15°C.

-

After the addition is complete, allow the reaction to stir and gradually warm to room temperature.

-

The formation of the furazan ring occurs in situ.

-

The resulting 4-aminofurazan-3-carboxylic acid can be isolated through filtration and purified by recrystallization.

-

Step 2: Synthesis of 4-Aminofurazan-3-carboxamide

This step involves the conversion of the carboxylic acid to the corresponding primary amide.

-

Materials:

-

4-Aminofurazan-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or a similar activating agent

-

Ammonia (aqueous or gaseous)

-

-

Procedure:

-

Convert the 4-aminofurazan-3-carboxylic acid to its acid chloride by reacting it with an excess of thionyl chloride. This reaction is typically performed in an inert solvent under reflux.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

The crude acid chloride is then carefully reacted with an excess of aqueous or gaseous ammonia to form 4-aminofurazan-3-carboxamide.

-

The product can be isolated by filtration and purified by recrystallization.

-

Step 3: Dehydration of 4-Aminofurazan-3-carboxamide to this compound

The final step is the dehydration of the primary amide to the nitrile.

-

Materials:

-

4-Aminofurazan-3-carboxamide

-

Dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride ((CF₃CO)₂O) in the presence of a base like pyridine.

-

-

Procedure (General):

-

Suspend 4-aminofurazan-3-carboxamide in a suitable inert solvent.

-

Add the dehydrating agent to the suspension. The choice of reagent and reaction conditions (temperature, time) will depend on the specific dehydrating agent used. For example, when using trifluoroacetic anhydride and pyridine, the reaction is often carried out at reduced temperatures.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Quantitative Data

| Step | Reactants | Products | Reagents/Conditions | Yield | Reference(s) |

| 1. Carboxylic Acid Synthesis (One-Pot) | Methyl cyanoacetate, NaNO₂, Acetic Acid | 4-Aminofurazan-3-carboxylic Acid | Water, 0°C to RT | High | |

| 2. Amide Formation | 4-Aminofurazan-3-carboxylic Acid | 4-Aminofurazan-3-carboxamide | 1. SOCl₂ (or other activating agent) 2. NH₃ | - | General |

| 3. Dehydration to Nitrile | 4-Aminofurazan-3-carboxamide | This compound | POCl₃ or (CF₃CO)₂O/Pyridine | 71% | [2] |

Synthesis Pathway 2: "Green" Route via Formamide Intermediate

An alternative, more environmentally friendly synthesis route has been developed that avoids the use of heavy metal reagents. This pathway proceeds through the dehydration of 4-aminofurazan-3-formamide.[2]

Overall Synthesis Pathway

Diagram 2: "Green" synthesis pathway starting from N,N-dimethylformamide.

Experimental Protocols

Step 1: Synthesis of 4-Aminofurazan-3-formamide

-

Materials:

-

N,N-dimethylformamide (DMF)

-

A chlorinating reagent

-

An organic base

-

-

Procedure (Conceptual):

-

The synthesis involves the reaction of N,N-dimethylformamide with a chlorinating agent and an organic base to form an intermediate that leads to 4-aminofurazan-3-formamide.[2] Detailed experimental conditions are not widely published and may be proprietary.

-

Step 2: Dehydration of 4-Aminofurazan-3-formamide

-

Materials:

-

4-Aminofurazan-3-formamide

-

A suitable dehydrating agent

-

-

Procedure (Conceptual):

-

The 4-aminofurazan-3-formamide is subjected to a dehydration reaction to yield this compound.[2] The specific dehydrating agent and reaction conditions would be optimized for this particular substrate.

-

Quantitative Data

Characterization Data

The final product, this compound, can be characterized using various spectroscopic methods.

| Property | Value |

| Molecular Formula | C₃H₂N₄O |

| Molecular Weight | 110.07 g/mol |

| Appearance | White solid |

| CAS Number | 156463-85-3 |

Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired to confirm the structure and purity of the synthesized compound.

Conclusion

This technical guide has detailed two primary synthetic pathways for this compound. The first pathway, proceeding through a carboxylic acid and amide intermediate, is well-established, with a safer one-pot synthesis developed for the key carboxylic acid precursor. The second, "green" pathway offers a more environmentally friendly alternative, although detailed experimental protocols are less accessible. The choice of synthesis route will depend on factors such as scale, available reagents, and environmental considerations. The information provided herein is intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the efficient and safe production of this important heterocyclic compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1,2,5-oxadiazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,5-oxadiazole-3-carbonitrile, also known as 3-amino-4-cyanofurazan, is a heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a 1,2,5-oxadiazole (furazan) ring substituted with both an amino and a cyano group, makes it a versatile building block for the synthesis of more complex molecules.[2] The oxadiazole moiety is a known pharmacophore present in various biologically active compounds, contributing to its importance in drug discovery programs.[1][3] This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of its synthetic pathway.

Core Physicochemical Properties

This compound is typically a white solid at room temperature.[1] It possesses a unique combination of functional groups that influence its chemical reactivity and potential applications, particularly in the development of pharmaceuticals and energetic materials.[2][4]

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below. These values are critical for researchers in designing synthetic routes, predicting biological interactions, and formulating new materials.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂N₄O | [2] |

| Molecular Weight | 110.07 g/mol | [2] |

| Appearance | White Solid | [1] |

| Melting Point | 180 - 182 °C | [5] |

| Boiling Point | Decomposes | [5] |

| Density (predicted) | 1.469 g/cm³ | [5] |

| Solubility | Low solubility in water. Soluble in polar organic solvents like DMSO and DMF. | [5] |

| pKa | Data not available in cited literature. | |

| LogP | Data not available in cited literature. |

Experimental Protocols

Synthesis of 3-Amino-4-cyanofurazan (A Representative Protocol)

This protocol outlines the synthesis of the 3-amino isomer, which is expected to follow a similar chemical logic to the synthesis of the 4-amino target compound.

Objective: To synthesize 3-amino-4-cyanofurazan from malononitrile.

Materials:

-

Malononitrile

-

Sodium nitrite (NaNO₂)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Lead(IV) oxide (PbO₂) or other oxidizing/dehydrating agent

-

Acetic acid

-

Appropriate solvents (e.g., water, ethanol)

Methodology:

-

Nitrosation: An aqueous solution of malononitrile is reacted with sodium nitrite under controlled temperature conditions to introduce a nitroso group.

-

Oximation: The resulting nitroso-malononitrile intermediate is then reacted with hydroxylamine hydrochloride. This step converts the nitroso group into an oxime and one of the nitrile groups into an amidoxime, forming a dioxime intermediate.[4][6]

-

Dehydration and Cyclization: The dioxime intermediate undergoes dehydration and cyclization to form the 1,2,5-oxadiazole (furazan) ring. This is often achieved by treating the intermediate with a dehydrating agent or through thermal means. In some reported syntheses of similar compounds, an oxidizing agent like lead dioxide in acetic acid is used to facilitate the final cyclization and formation of the aminofurazan structure.[4][6]

-

Purification: The final product, 3-amino-4-cyanofurazan, is isolated and purified using standard laboratory techniques such as recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., -NH₂, -C≡N, C=N of the ring).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the chemical structure and arrangement of atoms.[7]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[7]

Visualized Synthesis Workflow

The following diagram illustrates a plausible multi-step synthesis pathway for aminocyanofurazan derivatives, based on the protocols described for the 3-amino isomer starting from malononitrile.

Caption: Plausible synthetic pathway for aminocyanofurazan derivatives.

Applications and Future Directions

This compound serves as a crucial intermediate in several fields.

-

Pharmaceuticals: The dual functionality of the amino and nitrile groups allows for extensive derivatization, enabling medicinal chemists to create libraries of novel compounds for drug screening.[1] The 1,2,5-oxadiazole ring system is a key component in compounds being investigated for various therapeutic applications, including antimicrobial and enzyme-inhibiting activities.[2]

-

Material Science: This compound and its derivatives are also explored in the field of energetic materials, where the high nitrogen content and the oxygen-rich furazan ring contribute to desirable properties.[4]

The continued study of this molecule's physicochemical properties and reactivity will be essential for unlocking its full potential in the development of new drugs and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 156463-85-3 [smolecule.com]

- 3. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]

- 5. 1,2,5-Oxadiazole-3-Carbonitrile, 4-Amino- Properties, Applications, Safety Data & Synthesis | Expert Chemical Guide China [nj-finechem.com]

- 6. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Amino-1,2,5-oxadiazole-3-carbonitrile (CAS: 156463-85-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1,2,5-oxadiazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, provides a detailed, albeit generalized, experimental protocol for its synthesis, and explores its primary application as a key building block for inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound, also known as 3-amino-4-cyanofurazan, is a white solid organic compound.[1] Its structure, featuring a 1,2,5-oxadiazole (furazan) ring substituted with both an amino and a cyano group, makes it a versatile precursor in the synthesis of more complex heterocyclic systems.[1] The presence of these reactive functional groups allows for a wide range of chemical modifications, rendering it a valuable intermediate in the fields of pharmaceuticals, agrochemicals, and material science.[1][2]

Notably, this compound has garnered significant attention as a scaffold for the development of inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a crucial role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan.[3] By inhibiting IDO1, the tumor's immunosuppressive microenvironment can be disrupted, thereby enhancing the efficacy of the host's anti-tumor immune response.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 156463-85-3 | [2] |

| Molecular Formula | C₃H₂N₄O | [2][4] |

| Molecular Weight | 110.07 g/mol | [2][4] |

| Appearance | White solid | [5] |

| Melting Point | 180-182 °C | |

| Density (Predicted) | 1.469 g/cm³ | |

| Solubility in Water | Low | |

| Stability | Stable under normal conditions | |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-amino-4-cyanofurazan | [6][7] |

Spectral Data

Despite extensive searches of publicly available databases and literature, specific quantitative spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound could not be obtained. This information is likely held within proprietary databases or the full text of publications not accessible through the conducted searches. Researchers requiring this data are advised to consult specialized chemical analysis services or seek access to the full-text scientific literature and patents that report the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported to proceed from malononitrile through a multi-step process involving nitrosation, oximation, and subsequent dehydration and cyclization.[7][8] While a specific, detailed protocol was not found in the public domain, the following generalized procedure is proposed based on established methods for the synthesis of similar furazan derivatives.

Disclaimer: This is a representative protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Malononitrile

-

Sodium nitrite (NaNO₂)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dehydrating agent (e.g., acetic anhydride, polyphosphoric acid, or thionyl chloride)

-

Suitable solvents (e.g., water, ethanol, acetic acid)

Procedure:

-

Nitrosation of Malononitrile: Malononitrile is dissolved in an appropriate solvent (e.g., aqueous ethanol). The solution is cooled in an ice bath, and a solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is then acidified, typically with hydrochloric acid, to generate the dinitrosated intermediate.

-

Oximation: The dinitrosated intermediate is then reacted with hydroxylamine hydrochloride in a suitable buffer system (e.g., aqueous sodium hydroxide) to form the corresponding dioxime. The pH of the reaction is carefully controlled to facilitate the oximation reaction.

-

Dehydration and Cyclization: The resulting dioxime is isolated and subjected to dehydration and cyclization to form the 1,2,5-oxadiazole ring. This is typically achieved by heating the dioxime with a dehydrating agent such as acetic anhydride, polyphosphoric acid, or thionyl chloride. The reaction conditions (temperature and time) will depend on the chosen dehydrating agent.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude this compound can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Cell-Based IDO1 Inhibitor Screening Assay

The following is a detailed protocol for a cell-based assay to screen for inhibitors of IDO1, a primary application of derivatives of this compound. This protocol is adapted from established methods.[6][9]

Materials:

-

Human cancer cell line known to express IDO1 (e.g., SKOV-3 ovarian cancer cells).[10]

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS.

-

Interferon-gamma (IFNγ) for IDO1 induction.

-

Test compounds (dissolved in DMSO).

-

Trichloroacetic acid (TCA).

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Plating: Seed SKOV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[6]

-

IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of IFNγ to induce IDO1 expression and incubate for 24 hours.[6]

-

Inhibitor Treatment: Remove the IFNγ-containing medium and add fresh medium containing serial dilutions of the test compounds (derived from this compound). Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).

-

Incubation: Incubate the plate for 48-72 hours to allow for tryptophan catabolism.

-

Kynurenine Measurement:

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 10 µL of 6.1 N TCA to each well and incubate at 50 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[6]

-

Centrifuge the plate to pellet any precipitate.

-

Transfer 100 µL of the supernatant to another 96-well plate and add 100 µL of Ehrlich's reagent.[6]

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 480 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of kynurenine from a standard curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Biological Activity and Applications

The primary biological application of this compound is as a precursor for the synthesis of IDO1 inhibitors. The IDO1 enzyme is a key regulator of immune responses and is implicated in cancer, chronic infections, and autoimmune diseases.[5]

IDO1 Signaling Pathway

IDO1 initiates the kynurenine pathway of tryptophan metabolism. This pathway has two main immunosuppressive effects:

-

Tryptophan Depletion: The depletion of tryptophan in the local microenvironment inhibits the proliferation and function of effector T cells, which are essential for anti-tumor immunity.

-

Kynurenine Production: The accumulation of tryptophan metabolites, collectively known as kynurenines, can induce T cell apoptosis and promote the differentiation of regulatory T cells (Tregs), which further suppress the immune response.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in drug discovery, particularly in the development of IDO1 inhibitors for cancer immunotherapy. While detailed public information on its synthesis and spectral characterization is limited, this guide provides a foundational understanding of its properties and applications. Further research and disclosure of experimental data will undoubtedly accelerate the exploration of this promising molecule and its derivatives in various scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. ijper.org [ijper.org]

- 4. Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to 4-Amino-1,2,5-oxadiazole-3-carbonitrile: Molecular Structure, Bonding, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1,2,5-oxadiazole-3-carbonitrile, also known as 3-amino-4-cyanofurazan, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular structure, featuring an electron-deficient oxadiazole ring functionalized with both an amino and a cyano group, imparts a versatile reactivity profile. This document provides a comprehensive overview of the molecular structure, bonding characteristics, and physicochemical properties of this compound, supported by available experimental and computational data. It also outlines a general synthetic approach and discusses its potential applications, particularly in the realm of drug discovery as a scaffold for enzyme inhibitors.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, the oxadiazole scaffold is a prominent feature in many biologically active molecules due to its metabolic stability and ability to participate in hydrogen bonding interactions.[1][2] this compound (AOC) is a key building block in this class of compounds, offering multiple reaction sites for the synthesis of more complex molecular architectures.[3][4] Its dual functionality makes it a valuable precursor for creating diverse chemical libraries for high-throughput screening in drug discovery programs.[3][4] This guide aims to consolidate the current understanding of the fundamental chemical and physical properties of AOC.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a planar, five-membered 1,2,5-oxadiazole (furazan) ring. This ring is substituted with an amino (-NH₂) group at the 4-position and a nitrile (-C≡N) group at the 3-position. The oxadiazole ring is known to be electron-deficient, which influences the chemical reactivity of its substituents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₂N₄O | [5] |

| Molecular Weight | 110.07 g/mol | [5] |

| CAS Number | 156463-85-3 | [5] |

| Appearance | White solid | [4] |

| Melting Point | 85-87 °C | [6] |

| Density (Predicted) | 1.54±0.1 g/cm³ | [6] |

| Boiling Point (Predicted) | 354.5±52.0 °C | [6] |

Synthesis

The synthesis of this compound typically involves multi-step processes starting from simple precursors.[2][4] A general and environmentally conscious synthetic pathway has been developed, which avoids the use of heavy metal reagents.[2] The logical workflow for a common synthetic route is depicted in the diagram below.

Caption: General synthetic workflow.

Experimental Protocol: A Representative Synthesis

While specific industrial protocols may vary, a representative laboratory-scale synthesis can be described based on established methodologies for furazan chemistry.[2]

Step 1: Formation of the Furazan Ring from Malononitrile Malononitrile is used as the starting material. Through a series of nitrosation and oximation reactions, followed by dehydration and cyclization, the core furazan framework is constructed.[2]

Step 2: Formation of 4-Aminofurazan-3-formamide The furazan intermediate is then converted to 4-aminofurazan-3-formamide. This step often involves the use of N,N-dimethylformamide, a chlorinating agent, and an organic base.[2]

Step 3: Dehydration to Yield this compound The final step involves the dehydration of 4-aminofurazan-3-formamide to yield the target compound. This can be achieved using a dehydrating agent such as a mixture of trifluoroacetic anhydride and pyridine.[2]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Although a complete, publicly available dataset with full assignments is scarce, typical spectral features for related compounds can be inferred.

5.1. Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for the amino group (N-H stretching around 3300-3500 cm⁻¹), the nitrile group (C≡N stretching around 2200-2260 cm⁻¹), and the C=N and N-O bonds within the oxadiazole ring (typically in the 1400-1650 cm⁻¹ region).

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would likely show a broad singlet for the amino protons (-NH₂). The chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display distinct signals for the two carbon atoms of the oxadiazole ring and the carbon of the nitrile group. The chemical shifts would be influenced by the electronegative nitrogen and oxygen atoms in the ring.

5.3. Mass Spectrometry (MS) Mass spectrometry would confirm the molecular weight of the compound (110.07 g/mol ). The fragmentation pattern would provide further structural information, likely showing the loss of small neutral molecules such as HCN or N₂O.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of novel therapeutic agents.[3] The oxadiazole ring acts as a bioisostere for ester and amide groups, often improving the pharmacokinetic profile of a drug candidate. The amino and nitrile functionalities provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships.

One area of particular interest is its use in the development of enzyme inhibitors. For example, derivatives of 1,2,5-oxadiazole have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.

The general workflow for utilizing this compound in a drug discovery program is illustrated below.

Caption: Drug discovery workflow.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its well-defined molecular structure and reactive functional groups make it an attractive starting material for the synthesis of a wide range of derivatives. While detailed experimental data on its structure and spectroscopy are not extensively published, its chemical properties can be reliably inferred from related compounds. Further research into the synthesis of novel derivatives and their biological evaluation is likely to yield promising new drug candidates and advanced materials.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]

- 3. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. lookchem.com [lookchem.com]

Spectroscopic and Structural Elucidation of 4-Amino-1,2,5-oxadiazole-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,5-oxadiazole-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring an oxadiazole core substituted with both an amino and a nitrile group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound, based on the analysis of its functional groups and data from structurally related compounds. Detailed, generalized experimental protocols for acquiring this data are also presented.

Molecular and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 156463-85-3 | [1] |

| Molecular Formula | C₃H₂N₄O | [1] |

| Molecular Weight | 110.07 g/mol | [1] |

| Appearance | White solid (predicted) | |

| Melting Point | 85-87 °C | [2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a single peak for the amino protons. The chemical shift of these protons can be influenced by the solvent, concentration, and temperature.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.0 - 7.0 | Broad Singlet | 2H | -NH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts are predicted based on the electronic environment of each carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~115 | -C≡N |

| ~140 | C-NH₂ (on oxadiazole ring) |

| ~155 | C-C≡N (on oxadiazole ring) |

IR (Infrared) Spectroscopy

The IR spectrum will provide information about the vibrational frequencies of the functional groups present in the molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amino group) |

| 2260 - 2240 | Strong, Sharp | C≡N stretch (nitrile group) |

| 1650 - 1580 | Medium | N-H bend (amino group) |

| 1580 - 1490 | Medium | C=N stretch (oxadiazole ring) |

| 1450 - 1350 | Medium | C-N stretch (amino group) |

| 1200 - 1020 | Medium | N-O stretch (oxadiazole ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 110 | [M]⁺ (Molecular ion) |

| 84 | [M - C₂N]⁺ |

| 68 | [M - C₂N₂O]⁺ |

| 54 | [M - C₃H₂N₂]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

Temperature: 298 K

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024-4096 or more, depending on sample concentration

-

Temperature: 298 K

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition and Processing: Record the spectrum as percent transmittance or absorbance. Perform a background scan of the empty ATR crystal or the pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

-

Instrumentation (Electrospray Ionization - ESI):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode

-

Inlet System: Liquid Chromatography (LC) or direct infusion

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

References

Thermal Stability and Decomposition of 4-Amino-1,2,5-oxadiazole-3-carbonitrile: A Technical Review

Introduction

4-Amino-1,2,5-oxadiazole-3-carbonitrile, a heterocyclic compound featuring an amino and a nitrile group on the oxadiazole core, is a versatile building block in organic synthesis.[1] Its applications span pharmaceuticals, agrochemicals, and material science, where understanding its thermal stability is crucial for safe handling, storage, and processing.[1] The 1,2,5-oxadiazole ring is a known explosophore, and its derivatives are often investigated as energetic materials. Consequently, the thermal behavior of such compounds is a key area of research.

This technical guide summarizes the typical experimental protocols used to assess the thermal stability of oxadiazole derivatives and presents collated data from related compounds to infer the potential thermal characteristics of this compound.

Thermal Analysis of Oxadiazole Derivatives: Methodologies

The thermal stability and decomposition kinetics of oxadiazole derivatives are primarily investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide critical data on decomposition temperatures, heat flow, and mass loss as a function of temperature.

Experimental Protocols

A general experimental workflow for the thermal analysis of a new chemical entity like this compound would involve the following steps:

Caption: A typical experimental workflow for the thermal analysis of a chemical compound.

Detailed Methodologies:

-

Differential Scanning Calorimetry (DSC): A sample is heated at a controlled rate alongside an inert reference. The difference in heat flow to the sample and reference is measured as a function of temperature. This technique is used to determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition (ΔHdec). For kinetic studies, multiple heating rates are often employed.

-

Thermogravimetric Analysis (TGA): The mass of a sample is monitored as a function of temperature or time as the sample is subjected to a controlled temperature program in a controlled atmosphere. TGA provides information about the temperature at which mass loss occurs, which is indicative of decomposition.

Thermal Properties of Structurally Related Oxadiazole Derivatives

In the absence of direct data for this compound, the thermal properties of analogous compounds are presented below to provide a comparative understanding.

| Compound | Onset Temperature (Tonset) (°C) | Peak Temperature (Tpeak) (°C) | Heat of Decomposition (ΔHdec) (J/g) | Reference |

| 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) | ~110 (melting) | - | - | [2] |

| 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1) | ~100 (melting) | - | - | [2] |

| 3,4-dimethyl-1,2,5-oxadiazole | 209 | - | -1958 | [3] |

| 3-methyl-4-carboxy-1,2,5-oxadiazole | 116 | - | - | [3] |

| 2,5-bis-(2-nitroamino-1,3,4-oxadiazol-5-yl)-1,3,4-oxadiazole | 180 | - | - | [4] |

Note: The data presented is for compounds with different substituents and, in some cases, a different oxadiazole isomer (1,3,4-oxadiazole). The presence of nitro groups, as in BNFF-1 and ANFF-1, significantly influences the energetic properties and decomposition behavior.

Proposed Decomposition Pathway

The thermal decomposition of 1,2,5-oxadiazole derivatives often proceeds through the cleavage of the N-O bond, which is typically the weakest bond in the ring. The subsequent decomposition is a complex process involving radical intermediates. For this compound, a plausible initial decomposition step would be the scission of an N-O bond in the oxadiazole ring.

Caption: A simplified, hypothesized decomposition pathway for this compound.

Computational studies on related energetic furazan derivatives suggest that the initial decomposition can be triggered by the cleavage of the C-NO2 bond in nitro-substituted compounds.[2] For this compound, which lacks a nitro group, the ring-opening mechanism is a more probable initial step. The amino and cyano substituents will also influence the subsequent decomposition chemistry.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, an understanding of its potential thermal behavior can be inferred from the analysis of structurally related oxadiazole derivatives. The primary methods for such an investigation would be DSC and TGA, following a standard experimental workflow. The decomposition is likely initiated by the cleavage of the N-O bond in the oxadiazole ring.

For researchers, scientists, and drug development professionals working with this compound, it is imperative to conduct thorough thermal analysis to establish its thermal hazard profile. The information and methodologies presented in this guide provide a framework for such an investigation. The stability of oxadiazole derivatives can be significantly influenced by substituents, and therefore, direct experimental evaluation is critical for ensuring safety and process control.

References

- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Decomposition Mechanisms and Kinetics of Novel Energetic Molecules BNFF-1 and ANFF-1: Quantum-Chemical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-Amino-1,2,5-oxadiazole-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for the heterocyclic compound 4-Amino-1,2,5-oxadiazole-3-carbonitrile (CAS No. 156463-85-3). Due to its structural features, including an amino group and a nitrile group on an oxadiazole core, this compound is a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and material science.[1] Understanding its solubility is a critical first step in its application and development.

Qualitative Solubility Data

The available information on the solubility of this compound is primarily qualitative. The compound is generally described as a solid at room temperature.[2] The data from various chemical suppliers is summarized in the table below.

| Solvent | Reported Solubility | Source |

| Water | Low solubility | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Dimethylformamide (DMF) | Soluble | [2] |

Note: The term "soluble" in this context is qualitative and does not specify the concentration. "Low solubility" indicates that the compound does not dissolve readily in water under normal conditions. For drug development and formulation, precise quantitative data is essential.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the equilibrium solubility of a solid organic compound such as this compound. This protocol is based on the widely accepted shake-flask method, which is considered a reliable technique for solubility measurement.[4][5]

Objective: To determine the equilibrium solubility of this compound in a selection of common solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, acetone, DMSO, DMF, acetonitrile) of analytical grade

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution to various known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Prepare triplicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Shake the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[6]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.[4]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.[5]

-

Construct a calibration curve from the standard solutions and use it to calculate the concentration of the compound in the diluted samples.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the test solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining equilibrium solubility.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Amino-1,2,5-Oxadiazol-3-Carbonitrile | Properties, Uses, Safety, Supplier & Manufacturer China [nj-finechem.com]

- 3. 1,2,5-Oxadiazole-3-Carbonitrile, 4-Amino- Properties, Applications, Safety Data & Synthesis | Expert Chemical Guide China [nj-finechem.com]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. who.int [who.int]

The Oxadiazole Core: A Technical Guide to its Historical Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery, development, and foundational synthetic methodologies of oxadiazole compounds. From their initial, serendipitous synthesis in the late 19th century to their current status as a "privileged scaffold" in medicinal chemistry, this document details the key milestones, classical experimental protocols, and the evolution of their biological applications. Quantitative data is presented in structured tables for clarity, and logical and experimental workflows are visualized to facilitate understanding.

Historical Perspective: The Dawn of a Heterocycle

The journey of the oxadiazole ring system began in 1884, a period of foundational exploration in heterocyclic chemistry. There are four primary isomers of oxadiazole (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-), with the 1,2,4- and 1,3,4-isomers having garnered the most significant and sustained interest in the scientific community.

The first synthesis of the 1,2,4-oxadiazole ring was reported in 1884 by Tiemann and Krüger.[1][2][3] Their work, involving the reaction of amidoximes with acylating agents, laid the chemical groundwork for this entire class of compounds.[2] Initially, the structure was even misidentified as "azoxime."[1][3] It took nearly eight decades for the full potential of this heterocycle to be recognized, spurred by investigations into its photochemical rearrangements.[1][3]

The parent, unsubstituted 1,3,4-oxadiazole isomer was prepared much later. In 1965, C. Ainsworth reported its first synthesis via the thermolysis of formylhydrazone ethylformate.[2] This discovery was crucial as it provided access to a different and highly significant isomeric scaffold that is now central to many modern therapeutic agents.[2][4]

The timeline below illustrates the foundational discoveries in the history of the two most prominent oxadiazole isomers.

Foundational Synthetic Methodologies

The early methods for constructing oxadiazole rings remain fundamental to heterocyclic chemistry. While numerous modern refinements exist, these classical reactions established the primary pathways to these cores.

Synthesis of 1,2,4-Oxadiazoles via Acylation of Amidoximes

This is the pioneering method developed by Tiemann and Krüger.[1] It involves the reaction of an amidoxime with an acylating agent, such as an acyl chloride, to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring.[1]

Objective: To synthesize a 3,5-disubstituted-1,2,4-oxadiazole from an amidoxime and an acyl chloride.

Materials:

-

Substituted Amidoxime (1.0 equivalent)

-

Substituted Acyl Chloride (1.1 equivalents)

-

Pyridine (as solvent and base)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted amidoxime (1.0 eq) in anhydrous pyridine.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add the substituted acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, heat the mixture to reflux (typically 80-120 °C depending on the solvent if different from pyridine) for 2-6 hours to facilitate cyclodehydration.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and a saturated aqueous sodium bicarbonate solution.[1]

-

Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.[1]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[1]

Synthesis of 1,3,4-Oxadiazoles via Cyclodehydration of Diacylhydrazines

One of the most common and versatile methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[5][6] This method requires a dehydrating agent to facilitate the ring-closing step. A variety of reagents have been historically employed, including phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and thionyl chloride.[5]

Objective: To synthesize a 2,5-disubstituted-1,3,4-oxadiazole from a 1,2-diacylhydrazine.

Materials:

-

1,2-Diacylhydrazine (1.0 equivalent)

-

Phosphorus oxychloride (POCl₃) (as reagent and solvent)

-

Ice-water

-

Sodium bicarbonate or Sodium carbonate (for neutralization)

-

Ethanol or Methanol (for recrystallization)

Procedure:

-

Carefully add the 1,2-diacylhydrazine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser. The reaction is often performed neat.

-

Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 4-8 hours.[4] Monitor the reaction by TLC until the starting material is consumed.

-

Allow the mixture to cool to room temperature.

-

Very slowly and carefully, pour the reaction mixture onto crushed ice or into ice-cold water in a beaker. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the effervescence ceases and the pH is neutral (~7).

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Wash the solid product thoroughly with cold water to remove any inorganic salts.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.[4]

Physicochemical and Biological Data of Early Compounds

The initial interest in oxadiazoles was primarily from a chemical structure standpoint. However, as synthetic methods improved, researchers began to explore their physical properties and biological activities. The oxadiazole ring is recognized as a bioisostere for amide and ester groups, providing metabolic stability and favorable electronic properties.[3][7] This has led to its incorporation in a vast number of bioactive molecules.[8][9]

| Compound Class | Example Structure | Year of First Synthesis | Melting Point (°C) | Early Reported Biological Activity |

| 3,5-Diphenyl-1,2,4-oxadiazole | Phenyl-substituted 1,2,4-oxadiazole | Post-1884 | 108-109 | Foundational structure for later anti-inflammatory and antimicrobial studies. |

| 2,5-Diphenyl-1,3,4-oxadiazole | Phenyl-substituted 1,3,4-oxadiazole | Post-1950s | 138-140 | Investigated for antibacterial and antifungal properties.[10] |

| Oxolamine | 3-Phenyl-5-(diethylaminomethyl)-1,2,4-oxadiazole | ~1960 | N/A | Cough suppressant; first commercial drug with a 1,2,4-oxadiazole core.[3][8] |

Mechanism of Action: Inhibition of Inflammatory Pathways

A significant area of development for oxadiazole-containing compounds has been in the field of anti-inflammatory agents.[11] Many derivatives have been found to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[3] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins (PGs), which are signaling molecules that mediate pain and inflammation.[12]

The diagram below illustrates a simplified signaling pathway for COX-2 inhibition. By blocking the active site of the COX-2 enzyme, the oxadiazole-based inhibitor prevents the synthesis of pro-inflammatory prostaglandins like PGE₂.

This inhibitory action, explored from the mid-20th century onwards, cemented the oxadiazole scaffold as a viable and potent pharmacophore, driving decades of research and development in medicinal chemistry and leading to the creation of numerous therapeutic candidates for a wide array of diseases.[4][7][11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 12. mdpi.com [mdpi.com]

In-Depth Technical Guide: Theoretical and Computational Studies of 4-Amino-1,2,5-oxadiazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-Amino-1,2,5-oxadiazole-3-carbonitrile, a key heterocyclic compound. Also known as 3-amino-4-cyanofurazan, this molecule serves as a critical building block in the synthesis of various nitrogen-rich compounds with applications in medicinal chemistry and energetic materials. This document summarizes its structural, electronic, and spectroscopic properties derived from computational analyses and outlines the experimental procedures for its synthesis and characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are detailed, and logical workflows are visualized using diagrams to facilitate a deeper understanding of the scientific principles and processes involved.

Introduction

This compound (C₃H₂N₄O) is a five-membered heterocyclic compound featuring both an amino (-NH₂) and a cyano (-C≡N) group attached to a 1,2,5-oxadiazole (furazan) ring. This unique combination of functional groups imparts a high degree of reactivity and versatility, making it a valuable intermediate in organic synthesis. Its derivatives have been investigated for their potential as pharmaceuticals, particularly as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), and as energetic materials due to the high nitrogen content of the furazan ring.

A thorough understanding of the molecule's theoretical and computational properties is paramount for designing novel derivatives with tailored characteristics. This guide delves into the quantum chemical calculations that elucidate its molecular geometry, electronic structure, and vibrational spectra, providing a foundational basis for further research and development.

Molecular Structure and Properties

The structural and electronic properties of this compound have been investigated using computational methods. Density Functional Theory (DFT) is a common approach for such studies, providing insights into the molecule's geometry and electronic distribution.

Optimized Molecular Geometry

Computational calculations are employed to determine the most stable conformation of the molecule. The optimized geometry provides data on bond lengths and angles, which are crucial for understanding the molecule's spatial arrangement and reactivity.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | O1-N2 | Data not available in search results |

| N2-C3 | Data not available in search results | |

| C3-C4 | Data not available in search results | |

| C4-N5 | Data not available in search results | |

| N5-O1 | Data not available in search results | |

| C3-C6 (Cyano) | Data not available in search results | |

| C6-N7 (Cyano) | Data not available in search results | |

| C4-N8 (Amino) | Data not available in search results | |

| Bond Angle | N5-O1-N2 | Data not available in search results |

| O1-N2-C3 | Data not available in search results | |

| N2-C3-C4 | Data not available in search results | |

| C3-C4-N5 | Data not available in search results |

| | C4-N5-O1 | Data not available in search results |

Note: Specific calculated values for bond lengths and angles were not available in the provided search results. This table serves as a template for presenting such data when obtained.

Electronic Properties

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting the chemical reactivity and kinetic stability of the molecule. The HOMO-LUMO energy gap is an indicator of the molecule's excitability.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Energy Gap | Data not available in search results |

| Dipole Moment | Data not available in search results |

Note: Specific calculated values for electronic properties were not available in the provided search results. This table is a template for such data.

Spectroscopic Properties

Theoretical calculations can predict the vibrational frequencies (IR) and chemical shifts (NMR) of a molecule. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of the synthesized compound.

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectrum | Peak/Shift | Assignment | Calculated Value |

|---|---|---|---|

| IR | ν(N-H) | Amino group stretching | Data not available in search results |

| ν(C≡N) | Cyano group stretching | Data not available in search results | |

| ν(C=N) | Oxadiazole ring stretching | Data not available in search results | |

| ¹H NMR | δ(NH₂) | Amino protons | Data not available in search results |

| ¹³C NMR | δ(C-CN) | Carbon attached to cyano | Data not available in search results |

| δ(C-NH₂) | Carbon attached to amino | Data not available in search results |

| | δ(C≡N) | Cyano carbon | Data not available in search results |

Note: Specific calculated spectroscopic data were not available in the provided search results. This table serves as a template for presenting such data.

Computational Methodology Workflow

The following diagram illustrates a typical workflow for the computational analysis of this compound.

Caption: Workflow for Computational Analysis.

Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following is a generalized protocol based on established methodologies for the synthesis of similar furazan derivatives.

Synthesis of this compound

A common synthetic route starts from malononitrile. The process involves nitrosation and oximation, followed by dehydration and cyclization to form the furazan ring.

Materials:

-

Malononitrile

-

Sodium nitrite

-

Hydroxylamine

-

Lead(IV) oxide

-

Acetic acid

-

Other necessary solvents and reagents

Procedure:

-

Nitrosation and Oximation of Malononitrile: A solution of malononitrile is treated with sodium nitrite in an acidic medium to form the corresponding nitroso derivative. This intermediate is then reacted with hydroxylamine to yield an oxime.

-

Dehydration and Cyclization: The oxime intermediate is subjected to dehydration and cyclization. Treatment with a dehydrating agent, followed by oxidation with lead(IV) oxide in acetic acid, leads to the formation of the this compound.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the final product as a white solid.

Note: This is a generalized protocol. Specific quantities, reaction times, temperatures, and purification methods would be detailed in a specific research publication, which were not available in the search results.

Characterization

The synthesized compound is characterized using various spectroscopic techniques to confirm its structure and purity.

Table 4: Experimental Characterization Data for this compound

| Technique | Observed Peaks/Signals | Interpretation |

|---|---|---|

| FT-IR (cm⁻¹) | Data not available in search results | N-H, C≡N, and C=N vibrations |

| ¹H NMR (ppm) | Data not available in search results | Chemical shift of amino protons |

| ¹³C NMR (ppm) | Data not available in search results | Chemical shifts of carbon atoms in the ring and functional groups |

| Mass Spec (m/z) | Data not available in search results | Molecular ion peak confirming molecular weight |

Note: Specific experimental spectroscopic data were not available in the provided search results. This table serves as a template for presenting such data.

Synthesis and Characterization Workflow

The diagram below outlines the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Logical Relationships in Drug Development

The amino and cyano functional groups of this compound allow for a variety of chemical modifications to develop new drug candidates. The following diagram illustrates the logical progression from this building block to potential therapeutic applications.

Caption: Drug Development Pathway.

Conclusion

This compound is a molecule of significant interest due to its versatile structure and potential applications in both medicinal chemistry and materials science. While this guide provides a framework for understanding its theoretical and experimental aspects, it also highlights the need for more dedicated research to populate the presented data templates with concrete values. The computational and synthetic workflows outlined herein offer a systematic approach for researchers to further investigate this promising compound and its derivatives, paving the way for the development of novel therapeutic agents and advanced materials.

The Latent Potential of 4-Amino-1,2,5-oxadiazole-3-carbonitrile: A Technical Guide to its Prospective Biological Activity as an Indoleamine 2,3-dioxygenase-1 (IDO1) Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the potential biological activity of 4-Amino-1,2,5-oxadiazole-3-carbonitrile, a heterocyclic compound primarily utilized as a versatile synthetic building block. While direct biological data on this specific nitrile is limited, extensive research into its close derivatives, particularly the corresponding amidines, has unveiled a significant potential for the 4-amino-1,2,5-oxadiazole core as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key mediator of immune suppression in the tumor microenvironment. This document provides a comprehensive overview of the available data on relevant derivatives, detailed experimental protocols for assessing IDO1 inhibition, and a prospective look at the synthetic route and biological evaluation of compounds derived from this compound.

Introduction

This compound (Molecular Formula: C₃H₂N₄O, Molecular Weight: 110.07 g/mol ) is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) ring substituted with an amino and a nitrile group.[1][2] Its primary application to date has been as an intermediate in organic synthesis, enabling the creation of more complex molecules for various applications, including pharmaceuticals and agrochemicals.[3]

Recent research has highlighted the therapeutic potential of inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in cancer immune evasion.[4][5] The 4-amino-1,2,5-oxadiazole scaffold has emerged as a promising pharmacophore for the development of novel IDO1 inhibitors. This guide will explore the latent biological activity of this compound by examining the potent IDO1 inhibitory activity of its derivatives.

The 4-Amino-1,2,5-oxadiazole Scaffold and IDO1 Inhibition

Quantitative Data on 4-Amino-1,2,5-oxadiazole Derivatives

The following table summarizes the reported inhibitory activities of key 4-amino-1,2,5-oxadiazole derivatives against human IDO1 (hIDO1).

| Compound | Target | Assay Type | IC₅₀ (nM) | Kᵢ (µM) | Reference |

| 4-amino-1,2,5-oxadiazole-3-carboximidamide | hIDO1 | Enzymatic | - | 1 | [6] |

| Derivative 23 | hIDO1 | Enzymatic | 108.7 | - | [7] |

| Derivative 23 | hIDO1 | Cell-based (HEK293T) | 19.88 | - | [7] |

| Derivative 25 | hIDO1 | Enzymatic | 178.1 | - | [7] |

| Derivative 25 | hIDO1 | Cell-based (HEK293T) | 68.59 | - | [7] |

| Derivative 26 | hIDO1 | Enzymatic | 139.1 | - | [7] |

| Derivative 26 | hIDO1 | Cell-based (HEK293T) | 57.76 | - | [7] |

Proposed Synthesis and Derivatization

A plausible synthetic pathway to biologically active amidine derivatives from this compound can be conceptualized based on established organic chemistry principles. The following diagram illustrates a potential workflow.

Indoleamine 2,3-dioxygenase 1 (IDO1) Signaling Pathway

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[8] This enzymatic activity has profound consequences in the tumor microenvironment, leading to immune suppression.

The depletion of tryptophan and the accumulation of its metabolite, kynurenine, lead to the inhibition of T-cell proliferation and the induction of T-cell anergy and apoptosis, thereby creating an immunosuppressive environment that allows tumor cells to evade the host's immune system.[4][8]

Experimental Protocols

The evaluation of potential IDO1 inhibitors derived from this compound requires robust and reproducible experimental assays. The following sections detail standard protocols for in vitro and cell-based assessment of IDO1 activity.

In Vitro IDO1 Enzyme Inhibition Assay (Absorbance-based)

This assay measures the direct inhibition of purified recombinant human IDO1 enzyme.

Materials:

-

Purified recombinant hIDO1 protein

-

L-Tryptophan (substrate)

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid

-

96-well microplate

-

Microplate reader (480 nm)

Protocol:

-

Prepare an assay buffer containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Add the IDO1 enzyme to each well.

-

Initiate the reaction by adding L-tryptophan.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate and add DMAB reagent.

-